5-Methyl-2-phenyl-4-(thiophene-2-carbonyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-Methyl-2-phenyl-4-(thiophene-2-carbonyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a pyrazolone core, substituted with a methyl group, a phenyl group, and a thiophene-2-carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-4-(thiophene-2-carbonyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-2-phenyl-4H-pyrazol-3-one with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-4-(thiophene-2-carbonyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
5-Methyl-2-phenyl-4-(thiophene-2-carbonyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-4-(thiophene-2-carbonyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-phenyl-4H-pyrazol-3-one
- Thiophene-2-carbonyl chloride
- 2-Phenyl-4H-pyrazol-3-one
Uniqueness
5-Methyl-2-phenyl-4-(thiophene-2-carbonyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to the combination of its pyrazolone core with the thiophene-2-carbonyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
29665-05-2 |
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Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-(thiophene-2-carbonyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C15H12N2O2S/c1-10-13(14(18)12-8-5-9-20-12)15(19)17(16-10)11-6-3-2-4-7-11/h2-9,13H,1H3 |
InChI Key |
LAYMGEUJAMHXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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